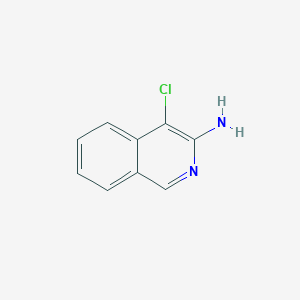

4-Chloroisoquinolin-3-amine

Description

Significance of Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of heterocyclic chemistry. nih.govresearchgate.net This structural motif is not only a cornerstone of numerous natural products, particularly alkaloids, but also serves as a versatile template in the design and synthesis of novel compounds with significant biological activities. nih.govrsc.orgmdpi.com The inherent aromaticity and the presence of a nitrogen atom in the isoquinoline ring system contribute to its unique chemical properties, including its ability to participate in a variety of chemical reactions and to interact with biological targets. fiveable.me

The isoquinoline core is found in a wide array of naturally occurring alkaloids, many of which exhibit potent pharmacological properties. nih.govnih.gov Well-known examples include morphine, an analgesic, and berberine, which has antibacterial properties. nih.gov The structural diversity and therapeutic importance of isoquinoline-based compounds have made them a focal point for synthetic organic and medicinal chemists. nih.gov The pursuit of efficient synthetic methods for constructing and functionalizing the isoquinoline skeleton remains an active and compelling area of research. nih.gov

The significance of the isoquinoline core extends beyond natural products. It is a fundamental building block in the development of therapeutic drugs for a wide range of diseases, including cancer, microbial infections, and neurological disorders. researchgate.netnih.gov At least 38 drugs based on the isoquinoline scaffold are currently in clinical use or undergoing clinical trials. researchgate.netnih.gov The ability of the isoquinoline nucleus to serve as a scaffold for diverse functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly desirable component in drug discovery. researchgate.net

| Alkaloid | Biological Activity |

|---|---|

| Morphine | Analgesic nih.gov |

| Berberine | Antibacterial nih.gov |

| Codeine | Antitussive nih.gov |

| Papaverine | Vasodilator wikipedia.org |

| Sanguinarine | Antimicrobial, Anti-inflammatory nih.gov |

Overview of Halogenated Isoquinoline Derivatives in Advanced Synthesis

The introduction of halogen atoms onto the isoquinoline scaffold significantly enhances its utility in advanced chemical synthesis. researchgate.net Halogenated isoquinolines serve as versatile intermediates, with the halogen atom acting as a valuable leaving group in a variety of cross-coupling reactions and nucleophilic substitution reactions. researchgate.netiust.ac.ir This reactivity allows for the introduction of a wide range of substituents at specific positions on the isoquinoline ring, facilitating the synthesis of complex and functionally diverse molecules. researchgate.net

The position of the halogen atom on the isoquinoline ring dictates its reactivity. For instance, halogens at the 2- and 4-positions of quinolines and the 1-position of isoquinolines are particularly susceptible to nucleophilic displacement, similar to α- and γ-halopyridines. iust.ac.ir In contrast, a halogen at the 3-position of isoquinoline exhibits intermediate reactivity towards nucleophiles. iust.ac.ir This differential reactivity provides chemists with a powerful tool for regioselective functionalization.

Recent advancements have focused on developing efficient and site-selective methods for the halogenation of isoquinolines. acs.org For example, a cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed using a one-pot sequence involving dearomatization, electrophilic halogenation, and rearomatization. acs.org The resulting 4-haloisoquinolines are valuable synthetic intermediates for further modifications through reactions like Suzuki, Sonogashira, and Stille couplings. acs.org The ability to introduce halogens at specific positions, such as the 4-position, is crucial for the synthesis of compounds with important pharmacological activities, including inhibitors of various enzymes. acs.org

Role of Amino-Substituted Isoquinolines in Medicinal and Organic Chemistry

Amino-substituted isoquinolines represent a particularly important class of derivatives with a broad spectrum of applications in both medicinal and organic chemistry. beilstein-journals.org The presence of an amino group can significantly influence the biological activity of the isoquinoline scaffold, often enhancing its interaction with biological targets. beilstein-journals.org For instance, 1-aminoisoquinoline (B73089) derivatives have been extensively studied for their therapeutic potential, exhibiting activities such as antimalarial, anti-Parkinson's, and antitumor effects. beilstein-journals.org They are also known to inhibit enzymes like topoisomerase I and mutant B-Raf. beilstein-journals.org

In the field of organic synthesis, aminoisoquinolines serve as key building blocks for the construction of more complex molecular architectures. The amino group can be readily modified or used as a directing group in various chemical transformations. The synthesis of amino-substituted isoquinolines has been a subject of considerable research, with numerous methods developed for their preparation. These include the amination of isoquinoline N-oxides and the nucleophilic substitution of haloisoquinolines. beilstein-journals.orgresearchgate.net

Furthermore, the position of the amino group on the isoquinoline ring is critical to its properties and applications. For example, 5-amino substituted indeno[1,2-c]isoquinolines have been synthesized and evaluated as topoisomerase I inhibitors. elsevierpure.com Similarly, 6-aminoisoquinoline (B57696) compounds have been investigated for their effects on kinases, with potential applications in treating diseases like glaucoma and cancer. google.com The development of efficient synthetic routes to access structurally diverse aminoisoquinolines is crucial for exploring their full potential in drug discovery and materials science. researchgate.netrsc.org

Contextualizing 4-Chloroisoquinolin-3-amine within the Broader Isoquinoline Landscape

4-Chloroisoquinolin-3-amine is a specific isoquinoline derivative that combines the key structural features discussed in the preceding sections: the foundational isoquinoline core, a reactive chloro substituent at the 4-position, and an amino group at the 3-position. This unique combination of functional groups makes it a valuable and versatile building block in contemporary chemical research.

The synthesis of related structures, such as 3-chloroisoquinoline-4-aldehydes, has been achieved through methods like the Vilsmeier-Haack reaction. thieme-connect.com The synthesis of functionalized isoquinolines, including 4-chloroisoquinolines, has also been accomplished via the copper-mediated cyclization of 2-alkynylbenzaldehyde O-methyl oximes. nih.gov These synthetic strategies highlight the accessibility of the 4-chloro-substituted isoquinoline scaffold.

The presence of both a chloro and an amino group on the isoquinoline ring system of 4-Chloroisoquinolin-3-amine offers multiple avenues for further chemical modification. The chlorine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. This dual reactivity allows for the rapid generation of a library of diverse compounds for screening in various applications.

While specific research on the direct applications of 4-Chloroisoquinolin-3-amine is not extensively detailed in the provided search results, its structural motifs are present in compounds with known biological importance. For instance, the general class of amino-substituted isoquinolines has been investigated for a wide range of therapeutic activities. google.comgoogle.com The strategic placement of the chloro and amino groups on the isoquinoline core positions 4-Chloroisoquinolin-3-amine as a promising starting material for the synthesis of novel and potentially bioactive molecules.

| Compound Name |

|---|

| 4-Chloroisoquinolin-3-amine |

| Morphine |

| Berberine |

| Codeine |

| Papaverine |

| Sanguinarine |

| 3-Chloroisoquinoline-4-aldehyde |

| 2-Alkynylbenzaldehyde O-methyl oxime |

| 5-Amino indeno[1,2-c]isoquinoline |

| 6-Aminoisoquinoline |

| 1-Aminoisoquinoline |

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTOQNJGUHMDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630824 | |

| Record name | 4-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66729-00-8 | |

| Record name | 4-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Chloroisoquinolin 3 Amine

Reactivity of the C-4 Chlorine Substituent

The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is a focal point for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The C-4 position of the isoquinoline nucleus is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chlorine atom by a wide range of nucleophiles, providing a direct pathway to introduce diverse functional groups. The electron-withdrawing effect of the ring nitrogen atom activates the C-4 position towards nucleophilic attack.

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines can displace the chlorine to form various 4-aminoisoquinoline (B122460) derivatives. These reactions can be performed under thermal conditions or more efficiently through transition metal catalysis, such as the Buchwald-Hartwig amination.

Alkoxides and Hydroxides: Reaction with alkoxides or hydroxides leads to the formation of the corresponding 4-ether or 4-hydroxyisoquinoline (B107231) derivatives.

Thiolates: The introduction of sulfur-based functionalities can be achieved through the reaction with thiolates, resulting in the formation of a carbon-sulfur bond.

The table below summarizes representative nucleophilic substitution reactions at the C-4 position of chloro-isoquinoline analogs.

| Starting Material Analogue | Nucleophile | Product |

| 1,4-Dichloroisoquinoline | N-methylpiperazine | 3-Chloro-1-(4-methylpiperazinyl)-1,4-dihydroisoquinoline |

| 1-Chloro-6,7-dimethoxyisoquinoline | Aniline | 1-Anilino-6,7-dimethoxyisoquinoline |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Benzylamine (B48309) | 4-Benzylamino-3-nitropyrano[3,2-c]quinoline |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Sodium Azide | 4-Azido-3-nitropyrano[3,2-c]quinoline |

This table is based on reactivity studies of analogous compounds. arkat-usa.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-4 chlorine atom of the isoquinoline ring serves as an effective handle for such transformations. These reactions significantly expand the synthetic utility of 4-Chloroisoquinolin-3-amine, allowing for the introduction of complex molecular fragments.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the chloro-isoquinoline with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of aryl or vinyl substituents.

Sonogashira Coupling: This involves the coupling of the chloro-isoquinoline with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl groups at the C-4 position. db-thueringen.de

Heck Reaction: This reaction couples the chloro-isoquinoline with an alkene to introduce alkenyl substituents at the C-4 position.

The table below provides an overview of potential cross-coupling reactions at the C-4 position.

| Reaction Name | Coupling Partner | Resulting C-4 Substituent |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | Aryl (e.g., Phenyl) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Alkynyl (e.g., Phenylethynyl) |

| Heck Reaction | Alkene (e.g., Styrene) | Alkenyl (e.g., Styrenyl) |

This table illustrates potential applications of established cross-coupling methodologies to the 4-chloroisoquinoline (B75444) scaffold. db-thueringen.de

Reactivity of the C-3 Amine Functionality

The primary amino group at the C-3 position is a versatile functional group that readily participates in a variety of reactions, including acylation, alkylation, and condensation, allowing for further functionalization of the molecule.

As a nucleophile, the C-3 amino group can react with electrophilic reagents such as acyl chlorides and alkyl halides.

Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base results in the formation of the corresponding amide. libretexts.org This transformation is a common strategy for introducing acyl groups.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the product amine can compete with the starting amine for the alkyl halide. libretexts.org Tertiary amines can be further alkylated to form quaternary ammonium (B1175870) salts. libretexts.org It is important to note that in reactions like Friedel-Crafts alkylation, the lone pair of electrons on the amine can react with the Lewis acid catalyst (e.g., AlCl3), placing a positive charge on the nitrogen and deactivating the ring towards the desired reaction. libretexts.orglibretexts.org

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (R-COCl) | Amide (-NHCOR) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) |

The primary amine at the C-3 position can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water that is formed. nih.gov The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

General Reaction Scheme for Imine Formation: 4-Chloroisoquinolin-3-amine + Aldehyde/Ketone ⇌ Imine + Water

Oxidation Reactions of the Isoquinoline Nitrogen

The nitrogen atom of the isoquinoline ring, being a tertiary amine, possesses a lone pair of electrons and can be oxidized. youtube.com A common oxidation reaction for heterocyclic compounds like isoquinoline is the formation of an N-oxide. youtube.com This is typically achieved by treating the isoquinoline with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. youtube.com The resulting N-oxide introduces new reactivity patterns to the isoquinoline ring system.

General Reaction Scheme for N-Oxide Formation: 4-Chloroisoquinolin-3-amine + [Oxidizing Agent] → 4-Chloroisoquinolin-3-amine N-oxide

Reduction Reactions Leading to Amine Derivatives

The reduction of 4-Chloroisoquinolin-3-amine can proceed via several pathways, primarily targeting the chloro substituent or the heterocyclic ring system, leading to various amine derivatives. Catalytic hydrogenation is a principal method for the dehalogenation of aryl chlorides. While specific studies on the catalytic hydrogenation of 4-Chloroisoquinolin-3-amine are not extensively documented, analogous reactions with similar chloro-substituted nitrogen heterocycles suggest that this transformation is feasible. Typically, this involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction would be expected to yield isoquinolin-3-amine, effectively removing the chlorine atom.

The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction. For instance, harsher conditions, such as increased hydrogen pressure or temperature, or the use of more active catalysts like platinum or rhodium, could potentially lead to the reduction of the isoquinoline ring system itself, affording tetrahydroisoquinoline derivatives.

Reductive amination, another important transformation, could be envisaged starting from the amino group at the C3 position. This would typically involve the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This approach allows for the introduction of various alkyl or arylalkyl substituents onto the amino group, leading to a diverse library of N-substituted 4-chloroisoquinolin-3-amine derivatives.

Table 1: Potential Reduction Reactions of 4-Chloroisoquinolin-3-amine

| Reaction Type | Reagents and Conditions | Expected Product |

| Catalytic Dehalogenation | H₂, Pd/C, Solvent (e.g., Ethanol) | Isoquinolin-3-amine |

| Reductive Amination | R¹R²C=O, NaBH₃CN, Solvent (e.g., Methanol) | N-(alkyl/arylalkyl)-4-chloroisoquinolin-3-amine |

| Ring Hydrogenation | H₂, PtO₂ or Rh/C, High Pressure | 4-Chloro-1,2,3,4-tetrahydroisoquinolin-3-amine |

C–H Bond Functionalization Approaches for Isoquinoline Scaffolds

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the isoquinoline scaffold, including derivatives like 4-Chloroisoquinolin-3-amine, transition metal-catalyzed C–H activation provides a direct route to introduce new functional groups without the need for pre-functionalized starting materials. mdpi.com

Palladium and rhodium catalysts are frequently employed for the C–H functionalization of heterocyclic compounds. nih.govnih.gov The amino group at the C3 position of 4-Chloroisoquinolin-3-amine can act as a directing group, facilitating the regioselective activation of a specific C–H bond, most likely at the C1 or C5 position.

Palladium-catalyzed C–H arylation, for example, could be achieved by reacting 4-Chloroisoquinolin-3-amine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The amino group can coordinate to the palladium center, bringing it in proximity to the target C–H bond and facilitating its cleavage. This would lead to the formation of a new carbon-carbon bond between the isoquinoline core and the aryl group. The 8-aminoquinoline (B160924) moiety has been successfully used as a bidentate directing group in palladium-catalyzed C–H functionalization reactions, suggesting that the 3-aminoisoquinoline structure could exhibit similar directing capabilities. nih.govnih.gov

Table 2: Potential C–H Functionalization Reactions for the Isoquinoline Scaffold

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Palladium-Catalyzed C–H Arylation | Pd(OAc)₂, Ligand (e.g., phosphine), Base | Aryl Halide | Aryl-substituted 4-Chloroisoquinolin-3-amine |

| Rhodium-Catalyzed C–H Annulation | [RhCp*Cl₂]₂, AgSbF₆ | Alkyne | Fused polycyclic aromatic system |

Ring Transformations and Cyclization Reactions

The reactive nature of the chloro and amino groups in 4-Chloroisoquinolin-3-amine provides opportunities for various ring transformation and cyclization reactions, leading to the synthesis of novel fused heterocyclic systems.

Nucleophilic substitution of the chlorine atom at the C4 position is a key reaction. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring activates the C4 position towards nucleophilic attack. Reactions with various nucleophiles, such as amines, thiols, or alkoxides, can lead to a range of 4-substituted isoquinolin-3-amines. arkat-usa.orgresearchgate.net These substitution products can then undergo subsequent intramolecular cyclization reactions. For instance, if the incoming nucleophile contains a second reactive functional group, a ring-closing reaction can be initiated to form a new heterocyclic ring fused to the isoquinoline core.

An example of such a strategy can be inferred from the reactions of analogous 4-chloro-3-nitropyrano[3,2-c]quinolin-2,5(6H)-dione, where the chloro group is readily displaced by various nucleophiles. arkat-usa.orgresearchgate.net Similarly, reaction of 4-Chloroisoquinolin-3-amine with a binucleophile, such as hydrazine (B178648) or a substituted hydrazine, could lead to a ring-opening and re-closure sequence, potentially forming a new heterocyclic ring system.

Furthermore, the amino group at C3 can participate in cyclization reactions. For example, reaction with a suitable bifunctional electrophile could lead to the formation of a fused ring system. Ring-closing metathesis (RCM) is another powerful tool for the construction of cyclic structures. researchgate.netorganic-chemistry.orgwikipedia.orgnih.gov If a suitable diene-containing substituent is introduced at the C3-amino or C4-position, an intramolecular RCM reaction could be employed to construct a new ring fused to the isoquinoline framework.

Table 3: Potential Ring Transformation and Cyclization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution followed by Cyclization | Binucleophile (e.g., ethylenediamine), Base | Fused heterocyclic system (e.g., imidazoisoquinoline) |

| Intramolecular Cyclization | Introduction of a reactive side chain followed by cyclizing agent | Fused polycyclic system |

| Ring-Closing Metathesis (RCM) | Introduction of diene side chain, Grubbs' catalyst | Unsaturated fused ring system |

Medicinal Chemistry Applications and Biological Activity of 4 Chloroisoquinolin 3 Amine

Antineoplastic and Cytotoxic Potentials

Research into the isoquinoline (B145761) scaffold has highlighted its potential in developing anticancer agents. However, specific data on the cytotoxic activity of the parent compound, 4-Chloroisoquinolin-3-amine, against various cancer cell lines such as A375P (melanoma), MV4-11 (leukemia), A549 (lung cancer), SNU-638 (gastric cancer), Col2 (colon cancer), HT1080 (fibrosarcoma), and HL-60 (leukemia) is not extensively detailed in the current body of scientific literature. The focus has largely been on more complex derivatives to enhance potency and selectivity.

Activity against Cancer Cell Lines

While direct data for 4-Chloroisoquinolin-3-amine is limited, related isoquinoline structures have demonstrated notable anticancer effects. For instance, a study on 3-Aminoisoquinolin-1(2H)-one derivatives, which share a similar aminoisoquinoline core, identified compounds that effectively prevent tumor cell growth across a panel of 60 different cancer cell lines. researchgate.net The most promising compounds in that series featured thiazolyl or pyrazolyl substituents on the 3-amino group, indicating the importance of this position for derivatization. researchgate.net Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have shown potent and selective antitumor efficacy in colon cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Modulators of Cell Cycle and Apoptosis Pathways

The anticancer effects of heterocyclic compounds are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). For example, certain lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to cause cell cycle arrest at the sub-G1 phase and induce apoptosis in HCT-116 colon cancer cells. nih.govresearchgate.net This induction of apoptosis was characterized by chromatin condensation and an increase in Annexin V staining, which detects a key marker of early apoptosis. researchgate.net Other related quinoline (B57606) and quinazoline (B50416) derivatives have also been reported to induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt. nih.goveatris.cz While these findings highlight a common mechanism for related scaffolds, specific studies detailing the effects of 4-Chloroisoquinolin-3-amine on these pathways are needed.

Inhibition of Angiogenesis and Cell Migration

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The isoquinoline scaffold has served as a template for designing potent anti-angiogenic agents. Studies on indenoisoquinoline derivatives have shown that they can significantly decrease the proliferation of endothelial cells and inhibit angiogenesis in both in vitro and in vivo models by affecting the HIF signaling pathway. nih.gov Furthermore, certain tetrahydroisoquinoline derivatives have demonstrated potent anti-angiogenic activity by inhibiting the VEGF-induced tube formation of endothelial cells. nih.gov These examples underscore the potential of isoquinoline-based compounds to disrupt tumor vasculature, though the specific anti-angiogenic activity of 4-Chloroisoquinolin-3-amine itself remains to be characterized.

Kinase Inhibitory Activities

One of the most significant applications of the 3-aminoisoquinoline scaffold is in the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The 3-aminoisoquinoline core serves as an effective hinge-binding motif, mimicking the adenine (B156593) portion of ATP to competitively inhibit enzyme activity.

Inhibition of Specific Kinases

Derivatives of the 3-aminoisoquinoline scaffold have been designed to target specific kinases involved in cancer progression. Research has led to the development of a potential irreversible inhibitor based on a 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine structure. This compound was specifically designed to target Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint and a therapeutic target in malignancies like triple-negative breast cancer. The inhibitory potency of this derivative was evaluated against a panel of selected kinases that possess a rare cysteine residue in the hinge region, which is crucial for its covalent targeting mechanism.

| Target Kinase | Rationale for Targeting |

|---|---|

| MPS1 (TTK) | Therapeutic target for various malignancies. |

| MAPKAPK2 | Contains a rare cysteine in the hinge region suitable for covalent inhibition. |

| p70S6Kβ (S6K2) | Contains a rare cysteine in the hinge region suitable for covalent inhibition. |

Targeting Cysteine Residues in Kinase Hinge Regions

The development of covalent kinase inhibitors, which form a permanent bond with the target protein, offers advantages in potency and duration of action. This strategy often involves targeting a non-catalytic cysteine residue located near the ATP-binding pocket. The 3-aminoisoquinoline scaffold is particularly well-suited for this approach.

The design of MPS1 inhibitors leverages the fact that the 3-aminoisoquinoline core forms a critical dual hydrogen bond with the backbone of a glycine (B1666218) residue (Gly605) located in the kinase's hinge region. Furthermore, a nearby, poorly conserved cysteine residue (Cys604) can be exploited for covalent modification. By attaching a reactive chemical group (an electrophilic "warhead") to the isoquinoline scaffold, inhibitors can be designed to lock into the ATP-binding site via the hinge interaction while simultaneously forming a covalent bond with the adjacent cysteine. This dual-targeting mechanism provides high potency and selectivity. This strategy of using a scaffold to anchor the molecule in the hinge region while a reactive group targets a nearby cysteine is a powerful approach in modern drug design for creating highly selective and potent covalent kinase inhibitors.

Neurological and Central Nervous System Activities

Derivatives of quinoline and isoquinoline are being actively investigated for their potential to treat neurodegenerative disorders, such as Alzheimer's disease. The research often focuses on multi-target agents that can address the complex pathology of these conditions.

Potential as Acetylcholinesterase Inhibitors

Inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine (B1216132) levels in the brain is a primary therapeutic strategy for Alzheimer's disease. The 4-aminoquinoline (B48711) core has been identified as a key pharmacophore for potent AChE inhibition. nih.gov Studies have shown that the amino group at the 4-position of a quinoline ring can interact with key residues in the catalytic site of AChE, thereby blocking the entry of acetylcholine. nih.gov

While the 4-aminoquinoline scaffold is well-studied, research on the direct substitution of the quinoline core with an isoquinoline ring system, specifically in the context of 4-Chloroisoquinolin-3-amine, is less defined. One study exploring the structural requirements for AChE inhibition did investigate replacing the quinoline ring with other cores, including isoquinoline, but did not provide specific inhibitory data for chloro-substituted isoquinoline amines. nih.gov Another study on tertiary amine derivatives of chlorochalcone (B8783882) reported potent AChE inhibitory activity, but these compounds are structurally distinct from 4-Chloroisoquinolin-3-amine. nih.gov

Modulation of Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are critical components in the pathology of neurodegenerative diseases. The central nervous system is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition. Many natural and synthetic compounds are being explored for their neuroprotective effects stemming from antioxidant and anti-inflammatory properties.

Certain isoquinoline alkaloids have demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting neuroinflammation. nih.gov However, specific studies evaluating the capacity of 4-Chloroisoquinolin-3-amine to modulate these pathways have not been identified. Research on structurally related chloroquinoline derivatives has provided some insights. A study on a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines found that some of these compounds exhibited potential antioxidant activity. nih.govrsc.org For instance, one derivative demonstrated an antioxidant capacity equivalent to 2.7240 Trolox units in an Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govrsc.org These compounds also showed metal-chelating properties, which can be crucial in reducing metal-induced oxidative stress in the brain. nih.govrsc.org

Inhibition of Beta-Amyloid Peptide Aggregation

The aggregation of the beta-amyloid (Aβ) peptide into toxic plaques is a central event in the pathogenesis of Alzheimer's disease. Preventing this aggregation is a key therapeutic goal.

While direct studies on 4-Chloroisoquinolin-3-amine are not available, research on related chloroquinoline derivatives has shown significant promise. A series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were synthesized and evaluated for their ability to inhibit Aβ aggregation. nih.govrsc.org Several of these compounds were effective inhibitors of self-mediated Aβ aggregation, with the most potent molecules showing inhibition percentages higher than the reference compound, curcumin. nih.govrsc.org These derivatives also effectively inhibited Aβ aggregation induced by acetylcholinesterase and Cu²⁺ ions, highlighting a multi-target profile. nih.govrsc.org

| Compound | Inhibition of Self-Induced Aβ Aggregation (%) at 50 µM | Inhibition of AChE-Induced Aβ Aggregation (%) |

|---|---|---|

| Compound 5g | 53.73 | 58.26 |

| Compound 5a | 53.63 | 47.36 |

| Curcumin (Reference) | Data not specified in same format | Not Applicable |

| Donepezil (Reference) | Not Applicable | 23.66 |

Data sourced from a study on N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine derivatives. nih.govrsc.org

Antimicrobial and Other Biological Activities

The search for new antimicrobial agents is a global health priority. Heterocyclic compounds, including quinolines and isoquinolines, have historically been a rich source of antimicrobial drugs.

Antifungal and Antimalarial Activities

The isoquinoline scaffold, a core component of 4-Chloroisoquinolin-3-amine, is recognized for its presence in numerous natural and synthetic compounds with a wide range of pharmacological activities, including antifungal and antimalarial properties. wisdomlib.org While direct studies on the antifungal and antimalarial effects of 4-Chloroisoquinolin-3-amine are not extensively detailed in the available research, the broader class of quinoline and isoquinoline derivatives has shown significant promise in these areas.

Antifungal Activity:

The search for novel antifungal agents has led researchers to explore various heterocyclic compounds. The introduction of an aminoalkoxy side chain at the 8-position of a halo-substituted quinoline core, a structure related to 4-Chloroisoquinolin-3-amine, has been identified as a potential new class of lead structures in the development of antifungal drugs. researchgate.net This suggests that the combination of a halogen substituent and an amine group, as seen in 4-Chloroisoquinolin-3-amine, could be a favorable structural motif for antifungal activity. Further research is necessary to specifically evaluate the efficacy of 4-Chloroisoquinolin-3-amine against various fungal strains.

Antimalarial Activity:

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. semanticscholar.org Although resistance to chloroquine has become a significant challenge, the 4-aminoquinoline scaffold continues to be a foundation for the development of new antimalarial agents. semanticscholar.orgresearchgate.net Modifications to this core structure are being actively investigated to overcome resistance mechanisms. nih.gov The structure of 4-Chloroisoquinolin-3-amine, featuring a chlorinated isoquinoline with an amine group, aligns with the general structural features known to be important for antimalarial activity. However, specific data on its efficacy against Plasmodium falciparum or other malaria parasites is needed to confirm its potential as an antimalarial candidate.

Anti-inflammatory Effects

Isoquinoline derivatives have demonstrated a range of biological activities, including significant anti-inflammatory effects. wisdomlib.org This has prompted investigations into their potential as therapeutic agents for inflammatory conditions.

Research on various isoquinoline derivatives has shown their ability to modulate inflammatory pathways. For instance, certain isoquinoline-1-carboxamides have been found to suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the MAPKs/NF-κB pathway. nih.gov Another study highlighted a novel isoquinoline derivative that exhibited anti-inflammatory properties and improved outcomes in endotoxemia. Furthermore, some tetrahydroisoquinoline derivatives have shown pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org

Pharmacophore Development and Drug Discovery Strategies

The development of new drugs based on the 4-Chloroisoquinolin-3-amine scaffold can be guided by established pharmacophore modeling and drug discovery strategies that have been successfully applied to related quinoline and isoquinoline compounds.

A pharmacophore model essentially defines the key structural features of a molecule that are responsible for its biological activity. For antimalarial 4-aminoquinolines, key features often include the heterocyclic ring system, the presence and position of a halogen atom, and the basic side chain. researchgate.net For antifungal and anti-inflammatory agents, the specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are crucial.

Drug discovery strategies for compounds like 4-Chloroisoquinolin-3-amine would typically involve:

Lead Identification: Screening of 4-Chloroisoquinolin-3-amine and its analogs against a panel of fungal, parasitic, and inflammatory targets to identify initial hits.

Lead Optimization: Chemical modification of the 4-Chloroisoquinolin-3-amine structure to improve potency, selectivity, and pharmacokinetic properties. This could involve altering the position of the chlorine atom, modifying the amine group, or introducing other substituents on the isoquinoline ring.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of related compounds to understand how different structural modifications affect biological activity. This data is then used to refine the pharmacophore model.

Computational Modeling: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the activity of new derivatives and to understand their binding interactions with target proteins.

By applying these strategies, the therapeutic potential of 4-Chloroisoquinolin-3-amine can be systematically explored and optimized, potentially leading to the discovery of novel drug candidates for the treatment of infectious and inflammatory diseases.

Structure Activity Relationship Sar Studies

Impact of Substituents at C-4 and C-3 Positions on Biological Activity

The introduction of substituents at various positions of the isoquinoline (B145761) ring, particularly at the C-3 and C-4 positions, can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic profile. nih.gov The C-4 position of the isoquinoline ring is a common site for substitution, and modifications here can be explored to enhance biological activity. acs.orgresearchgate.net

Research into isoquinoline derivatives has demonstrated that substitution at the C-3 position is also a viable strategy for developing compounds with improved biological profiles. For instance, in the development of anti-tubercular agents from benzo[g]isoquinoline-5,10-diones, derivatives with substitution at position-3 showed better potency. japsonline.com Similarly, studies on 3-arylisoquinoline derivatives have confirmed the potential of this class of compounds as antitumor agents. researchgate.net The reactivity of the C-4 position, particularly when substituted with a halogen, allows for the introduction of a wide array of functional groups, making it a key handle for chemical modification.

Table 1: Impact of C-3 and C-4 Substitutions on Isoquinoline Activity

| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |

| C-3 | Aryl groups | Antitumor | researchgate.net |

| C-3 | Various substituents | Anti-tubercular | japsonline.com |

| C-4 | Alkyl groups (via vinyl ketones) | General synthetic handle for further functionalization | acs.orgresearchgate.net |

| C-3 and C-4 | 4-methoxy phenyl | Antifungal | nih.gov |

Influence of Halogen (Chlorine) on Reactivity and Biological Profile

The presence and position of a halogen atom, such as chlorine, on the isoquinoline scaffold profoundly influence both the chemical reactivity and the biological activity of the compound. eurochlor.org The chlorine atom at the C-4 position of 4-Chloroisoquinolin-3-amine makes this position susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atom. This reactivity allows the chloro group to be displaced by various nucleophiles, enabling the synthesis of diverse derivatives.

From a biological perspective, the introduction of a chlorine atom can substantially improve a molecule's intrinsic activity. eurochlor.orgresearchgate.net This is often attributed to several physicochemical effects:

Electronic Effects : As an electron-withdrawing group, chlorine can alter the electronic distribution within the aromatic system. eurochlor.org This can modulate the pKa of nearby functional groups, such as an amine, which can be critical for target interaction. For example, the introduction of a chlorine atom at the C-7 position of a 4-aminoquinoline (B48711) scaffold resulted in a significant improvement in anti-parasitic activity by optimizing the pKa of the molecule for biological activity. chemrxiv.org

Steric and Binding Interactions : The size of the chlorine atom can lead to specific steric interactions within a protein's binding site, which may result in a tighter (or looser) binding and consequently affect the biological response. eurochlor.org

The improvement in potency upon chlorination can be substantial. In studies on 4-aminoquinolines, replacing a hydrogen at the 7-position with chlorine improved activity against P. falciparum by 29-fold and against T. cruzi by over 15-fold. chemrxiv.org

Role of the Amine Moiety in Target Binding and Potency

The amine moiety, such as the one at the C-3 position of 4-Chloroisoquinolin-3-amine, is a critical functional group that often plays a pivotal role in a molecule's interaction with its biological target. Amine groups are capable of acting as both hydrogen bond donors and acceptors, allowing them to form strong, directional interactions with amino acid residues in a protein's active site. These interactions are fundamental for molecular recognition and binding affinity.

Positional Isomerism Effects on Target Binding Affinity

The effect of substituent placement is highly dependent on the specific architecture of the target's binding pocket. nih.gov For instance, research on alcohol-based drugs demonstrated that meta and para diol isomers were more effective than the corresponding ortho isomer, a difference attributed to reduced steric repulsion and more favorable interactions with amino acid residues. jelsciences.com In another example involving angiotensin II receptor antagonists, the position of a carboxylic acid on a phenyl ring had a minimal effect on potency, whereas moving a tetrazole group from the meta to the ortho position resulted in a 50-fold increase in potency. nih.gov

This principle applies to the 4-Chloroisoquinolin-3-amine scaffold, where moving the chlorine or amine group to other positions (e.g., 6-chloroisoquinolin-3-amine) would create a different isomer with potentially distinct biological properties. nih.gov The precise positioning of the electron-withdrawing chlorine atom and the hydrogen-bonding amine group is critical for optimal interaction with a given biological target.

Table 2: Effect of Positional Isomerism on Biological Activity

| Compound Class | Isomer Positions Compared | Observation | Potential Reason | Reference |

| Dihydroxybenzene derivatives | ortho vs. meta/para | Meta and para isomers showed higher binding effectiveness. | Less steric repulsion between hydroxyl groups; different amino acid interactions. | jelsciences.com |

| Phenyltetrazole derivatives | ortho vs. meta | Ortho-tetrazole isomer was over 50-fold more potent. | Specific binding pocket interactions in the angiotensin II receptor. | nih.gov |

Scaffold Morphing and Fragment-Based Drug Discovery in Isoquinoline Systems

The isoquinoline core is a valuable starting point in modern drug discovery techniques such as fragment-based drug discovery (FBDD) and scaffold morphing. nih.govscienceopen.comresearchoutreach.org FBDD utilizes small, low-molecular-weight "fragments" that bind weakly but efficiently to a biological target. researchoutreach.orgresearchgate.net Once a binding fragment is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. researchoutreach.org

The isoquinoline scaffold has been successfully employed in FBDD campaigns. In one notable example, fragment-based NMR screening led to the identification of an isoquinolin-1-amine derivative as an inhibitor of ROCK-I. nih.gov This initial fragment hit was subsequently optimized to produce more potent compounds. nih.gov

Scaffold morphing is a strategy where one core chemical structure is transformed into a related but distinct one to improve properties like potency, selectivity, or novelty. scienceopen.com This approach was effectively used to evolve a series of pyrazolopyridine CHK1 kinase inhibitors, identified through fragment screening, into highly potent and selective isoquinoline-based inhibitors. scienceopen.com This process involved multiple, structurally-guided steps that ultimately led to the discovery of an isoquinoline CHK1 inhibitor with in vivo activity. scienceopen.com These methodologies demonstrate the versatility of the isoquinoline system as a template for generating novel and effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds, guiding lead optimization, and providing insights into the structural features that are crucial for bioactivity. japsonline.comnih.gov

Numerous QSAR studies have been performed on isoquinoline and the related quinoline (B57606) derivatives for a wide range of biological targets. researchgate.netnih.govmdpi.com These models typically use a set of calculated molecular descriptors, which quantify various physicochemical properties (e.g., steric, electronic, hydrophobic), to build a predictive model.

Examples of QSAR modeling for related structures include:

Hologram QSAR (HQSAR) : A 2D-QSAR model was developed for a series of 7-chloro-4-aminoquinolines to understand the SAR of their antimycobacterial activity. nih.gov The model successfully rationalized the activity and provided guidance for future structural modifications. nih.gov

2D/3D-QSAR : Robust 2D and 3D-QSAR models were developed for a large dataset of quinoline derivatives with activity against P. falciparum. mdpi.com The models showed excellent predictive capacity and were experimentally validated, confirming their utility in forecasting the biological activity of new compounds. mdpi.com

kNN QSAR : Models based on the k-Nearest Neighbor (kNN) method have been developed for 3-arylisoquinoline antitumor agents, demonstrating the applicability of QSAR to this specific isoquinoline chemotype. researchgate.net

These modeling approaches allow researchers to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process for isoquinoline-based agents.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation

Research into the broader family of aminoquinolines and aminoisoquinolines has identified several potential molecular targets. These compounds are frequently investigated for their roles as kinase inhibitors, which are crucial in regulating cellular processes. chemshuttle.com The isoquinoline (B145761) scaffold itself is recognized for its potent inhibitory activity against a variety of kinases involved in cancer progression. chemshuttle.com

Derivatives of 4-aminoquinolines have been designed and synthesized as inhibitors of specific protein kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2), which is a key mediator in immune signaling pathways. nih.gov Furthermore, the 4-aminoquinazoline core, a related structure, is a well-established pharmacophore in numerous approved anticancer drugs that target kinases like EGFR, HER2, and VEGFR. nih.gov While direct targets for 4-Chloroisoquinolin-3-amine have not been explicitly documented, the evidence from analogous structures strongly suggests that its biological activity is likely mediated through the inhibition of one or more protein kinases.

Table 1: Potential Molecular Targets of 4-Aminoquinoline (B48711) and Isoquinoline Derivatives

| Compound Class | Potential Molecular Target | Therapeutic Area |

| 4-Aminoquinolines | Receptor-Interacting Protein Kinase 2 (RIPK2) | Immunology |

| 4-Aminoisoquinolines | Protein Kinases | Oncology |

| 4-Aminoquinazolines | EGFR, HER2, VEGFR | Oncology |

Ligand-Receptor Interaction Profiling

The interaction between small molecules and their biological receptors is fundamental to their mechanism of action. For aminoquinoline derivatives, these interactions are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and in some cases, halogen bonding.

Docking studies of 4-aminoquinoline derivatives within the ATP-binding site of kinases have provided insights into their binding modes. For instance, structure-activity relationship (SAR) studies on antibacterial 4-aminoquinoline derivatives targeting Penicillin-Binding Protein (PBP2a) revealed that binding is facilitated by hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com The chlorine atom, such as the one present in 4-Chloroisoquinolin-3-amine, can play a significant role in these interactions.

In the context of trace amine-associated receptors (TAARs), which are involved in neurological processes, the binding of ligands is often driven by charge-charge interactions between the amine group of the ligand and an aspartic acid residue in the receptor, supplemented by extensive van der Waals interactions within a hydrophobic binding site. nih.gov Although not directly studied for 4-Chloroisoquinolin-3-amine, this provides a plausible model for its interaction with certain receptor types.

Table 2: Key Interactions in Ligand-Receptor Binding of 4-Aminoquinoline Analogs

| Interaction Type | Key Residues/Features | Reference |

| Hydrophobic Interactions | ALA601, ILE614 | mdpi.com |

| Hydrogen Bonding | GLN521 | mdpi.com |

| Halogen Contacts | TYR519, THR399 | mdpi.com |

| Charge-Charge Interactions | Aspartic Acid | nih.gov |

Elucidation of Signaling Pathway Modulation

Given that kinases are primary targets for this class of compounds, it is expected that 4-Chloroisoquinolin-3-amine and its analogs would modulate intracellular signaling pathways. The inhibition of kinases can disrupt the phosphorylation cascades that are essential for cell survival, proliferation, and differentiation.

For example, 4-aminoquinazoline derivatives have been shown to inhibit the PI3K/Akt signaling pathway by suppressing PI3Kα kinase activity. nih.gov This inhibition leads to downstream effects such as cell cycle arrest and apoptosis. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently overactive in various cancers, making it a prime target for therapeutic intervention. nih.gov The modulation of such critical pathways underscores the potential of 4-Chloroisoquinolin-3-amine as a modulator of cellular signaling.

Enzyme Inhibition Kinetics and Characterization

The characterization of enzyme inhibition is crucial for understanding the potency and mechanism of a drug candidate. For kinase inhibitors, this typically involves determining the half-maximal inhibitory concentration (IC50) against a panel of kinases.

Studies on 4-aminoquinoline derivatives have demonstrated potent inhibitory activities. For example, a novel series of 4-aminoquinoline-based derivatives exhibited high affinity for RIPK2 with an IC50 value in the low nanomolar range (5.1 ± 1.6 nM). nih.gov Similarly, certain 4-aminoquinazoline derivatives have been shown to selectively inhibit PI3Kα with an IC50 of 13.6 nM. nih.gov

In the context of antimalarial 4-aminoquinolines, their activity is linked to the inhibition of β-hematin formation. A direct proportionality has been observed between their antiplasmodial activity and their β-hematin inhibitory activity. nih.govresearchgate.net This inhibitory activity appears to correlate with the hematin-quinoline association constant and the electron-withdrawing capacity of substituents on the quinoline (B57606) ring. nih.govresearchgate.net

Table 3: Enzyme Inhibition Data for 4-Aminoquinoline and Quinazoline (B50416) Analogs

| Compound Class | Target Enzyme | IC50 Value |

| 4-Aminoquinoline derivative | RIPK2 | 5.1 ± 1.6 nM |

| 4-Aminoquinazoline derivative | PI3Kα | 13.6 nM |

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies (e.g., DFT) for Molecular Structure and Reactivity

For instance, a DFT study on 1-Chloroisoquinolin-3-amine could reveal key parameters that influence its behavior. The optimized molecular structure would provide precise bond lengths and angles. The presence of the electron-withdrawing chlorine atom and the nitrogen atom within the heterocyclic ring significantly impacts the electronic and structural properties of the isoquinoline (B145761) core. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and molecular stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For 4-Chloroisoquinolin-3-amine, the nitrogen atom of the amine group and the isoquinoline ring would likely be electron-rich regions (negative potential), while the hydrogen atoms of the amine group and the carbon atom attached to the chlorine would be electron-poor (positive potential). These studies can also predict various global and local reactivity descriptors, offering a deeper understanding of the molecule's chemical behavior. researchgate.net

Table 1: Representative Data from a DFT Study on a Related Chlorinated Isoquinoline Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The data in this table is illustrative and based on studies of similar compounds, not 4-Chloroisoquinolin-3-amine itself.

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For 4-Chloroisoquinolin-3-amine, docking simulations could be employed to predict its interactions with various biological targets, such as kinases or other enzymes implicated in disease pathways.

The process involves generating a three-dimensional structure of the ligand (4-Chloroisoquinolin-3-amine) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. nih.gov

Docking studies on related 4-aminoquinoline (B48711) derivatives have shown that these compounds can bind to the active sites of enzymes like Penicillin-Binding Protein 2a (PBP2a) through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com Similarly, for 4-Chloroisoquinolin-3-amine, the amino group could act as a hydrogen bond donor, while the isoquinoline ring could participate in π-π stacking or hydrophobic interactions. The chlorine atom could also form halogen bonds with the protein.

Table 2: Illustrative Docking Simulation Results for an Isoquinoline Derivative with a Kinase Target

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |

| Interacting Residues | Tyr234, Leu180, Val165 | Key amino acids in the binding pocket |

| Types of Interactions | Hydrogen bonds, π-π stacking | Forces stabilizing the ligand-protein complex |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from docking studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and conformational changes of a ligand like 4-Chloroisoquinolin-3-amine and its target protein. researchgate.net

An MD simulation would typically start with the docked complex of 4-Chloroisoquinolin-3-amine and its target protein. The simulation would then be run for a specific period, often on the nanosecond to microsecond timescale, to observe the stability of the binding pose and the flexibility of the protein-ligand complex. mdpi.comtandfonline.com

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds over the simulation time. mdpi.com These simulations can reveal important conformational changes that may occur upon ligand binding and provide a more realistic picture of the ligand-target interaction than static docking models. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model consists of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups arranged in a specific three-dimensional orientation. univ-tlemcen.dz

For 4-Chloroisoquinolin-3-amine, a pharmacophore model could be developed based on its structure and known interactions with a biological target. This model would highlight the key features necessary for binding. For instance, the amino group could be defined as a hydrogen bond donor, the isoquinoline ring as an aromatic feature, and the chlorine atom could contribute to a hydrophobic or halogen bond feature. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large compound databases to identify other molecules that share the same pharmacophoric features. nih.govnih.gov This is a powerful approach in drug discovery to find novel compounds with potential activity against a specific target. The identified "hits" from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. nih.gov

Table 3: Example of a Pharmacophore Model for an Isoquinoline-based Inhibitor

| Feature | Type | Location (relative coordinates) |

| 1 | Hydrogen Bond Donor | (x1, y1, z1) |

| 2 | Aromatic Ring | (x2, y2, z2) |

| 3 | Hydrophobic Center | (x3, y3, z3) |

Note: This table represents a hypothetical pharmacophore model.

Prediction of Chemical Reactivity and Site Selectivity

Computational methods can also predict the chemical reactivity and site selectivity of 4-Chloroisoquinolin-3-amine. Based on the principles of electrophilic and nucleophilic substitution in isoquinolines, it is known that electrophilic substitution typically occurs in the benzene (B151609) ring, while nucleophilic substitution is favored in the pyridine (B92270) ring. youtube.com

For isoquinoline itself, electrophilic substitution generally happens at the 5 and 8 positions. Nucleophilic substitution is most likely at the 1 and 3 positions. youtube.com In the case of 4-Chloroisoquinolin-3-amine, the presence of the activating amino group and the deactivating but good leaving group (chloro) will influence this reactivity. The amino group at position 3 would strongly direct incoming electrophiles, while the chlorine at position 4 is a prime site for nucleophilic aromatic substitution.

Quantum chemical calculations, such as the analysis of Fukui functions or dual descriptors derived from DFT, can provide a more quantitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net This information is invaluable for synthetic chemists looking to modify the structure of 4-Chloroisoquinolin-3-amine to create new derivatives with desired properties.

Analytical and Spectroscopic Characterization of 4 Chloroisoquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. For 4-Chloroisoquinolin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the isoquinoline (B145761) core.

The ¹H NMR spectrum of 4-Chloroisoquinolin-3-amine is expected to display distinct signals corresponding to the protons on the isoquinoline ring system. The chemical shifts of these aromatic protons are influenced by the electronic effects of the chloro and amine substituents. researchgate.net Protons on an aromatic ring typically resonate in the region of 6.5-8.5 ppm. researchgate.netspectrabase.com

The proton at the C1 position is anticipated to appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atom. The protons on the benzene (B151609) portion of the isoquinoline ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. chemicalbook.com The electron-withdrawing nature of the chlorine atom at C4 and the electron-donating nature of the amino group at C3 will subtly influence the chemical shifts of all protons on the ring. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloroisoquinolin-3-amine (Predicted values based on substituent effects on the isoquinoline scaffold)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 8.5 - 9.0 | s (singlet) |

| H-5 | 7.8 - 8.2 | d (doublet) |

| H-6 | 7.4 - 7.7 | t (triplet) |

| H-7 | 7.6 - 7.9 | t (triplet) |

| H-8 | 8.0 - 8.4 | d (doublet) |

| NH₂ | 4.0 - 6.0 | br s (broad singlet) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Chloroisoquinolin-3-amine will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110 and 160 ppm. cdnsciencepub.compublish.csiro.au

The carbon atom attached to the chlorine (C-4) is expected to have its resonance shifted downfield due to the electronegativity of the halogen. Conversely, the carbon atom bonded to the amino group (C-3) will be shielded and appear at a relatively upfield position. cdnsciencepub.combohrium.com The quaternary carbons (C-4a and C-8a) at the ring junction can be identified by their lower intensity and lack of signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloroisoquinolin-3-amine (Predicted values based on substituent effects on the isoquinoline scaffold)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~145 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~126 |

| C-8a | ~129 |

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity and spatial relationships within the molecule. science.govwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For 4-Chloroisoquinolin-3-amine, COSY would show correlations between adjacent protons on the benzene ring, establishing the H-5/H-6, H-6/H-7, and H-7/H-8 connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of carbon signals for all protonated carbons (C-1, C-5, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is critical for confirming the substitution pattern. For instance, the proton at C-1 (H-1) would show correlations to C-3, C-8a, and potentially C-4. The amino protons would show correlations to C-3 and C-4, confirming their position. Protons on the benzene ring (e.g., H-5) would show correlations to adjacent carbons (C-6, C-4a) and carbons further away (C-7, C-8a), helping to piece together the entire molecular structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. youtube.comlibretexts.org This can help to confirm the regiochemistry. For example, a NOESY spectrum could show a spatial correlation between the proton at C-1 and the amino protons at C-3, providing further evidence for their relative positions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically within 5 ppm). mdpi.com This accuracy allows for the calculation of the elemental formula of the compound, providing definitive confirmation of its identity. For 4-Chloroisoquinolin-3-amine (C₉H₇ClN₂), the theoretical exact mass can be calculated and compared to the experimental value. The presence of chlorine would also be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 3: HRMS Data for 4-Chloroisoquinolin-3-amine

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₈ClN₂⁺ | 179.0371 |

The experimental observation of a molecular ion with a mass-to-charge ratio corresponding to this calculated value would provide strong evidence for the molecular formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This hyphenated technique is routinely used to assess the purity of a sample and confirm the identity of its components.

In a typical LC-MS analysis of 4-Chloroisoquinolin-3-amine, the sample is injected into an LC system (often a reversed-phase column). The components of the sample are separated based on their polarity, and as they elute from the column, they are introduced into the mass spectrometer. The mass spectrometer provides the molecular weight of the main peak (verifying it as 4-Chloroisoquinolin-3-amine) and any impurities present in the sample. This allows for a quantitative assessment of the compound's purity and the identification of potential side-products or degradation products from synthesis. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., N-H stretches)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. unitechlink.com For 4-Chloroisoquinolin-3-amine, a primary aromatic amine, the IR spectrum is distinguished by characteristic absorptions corresponding to the amine (N-H) and chloro (C-Cl) groups, as well as the aromatic isoquinoline core.

The most diagnostic signals for the primary amine group are the N-H stretching vibrations. libretexts.org Primary amines (R-NH₂) typically exhibit two distinct bands in the 3200-3500 cm⁻¹ region. wpmucdn.comoclc.org These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. wpmucdn.com For aromatic amines, these absorptions are often observed at slightly higher frequencies compared to aliphatic amines. libretexts.org

In addition to the stretching vibrations, the N-H group also displays a characteristic bending (scissoring) vibration, which appears as a medium to strong absorption in the 1550-1650 cm⁻¹ range. wpmucdn.comorgchemboulder.com This peak can sometimes be obscured by or overlap with the aromatic C=C stretching bands. wpmucdn.com A broad N-H "wagging" band may also be observed between 650 and 900 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration for aromatic amines typically produces a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com The presence of the chlorine atom is indicated by a C-Cl stretching band, which is generally found in the 600-800 cm⁻¹ region of the spectrum. youtube.com

Table 1: Characteristic IR Absorption Frequencies for 4-Chloroisoquinolin-3-amine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1550 - 1650 | Medium - Strong |

| Primary Amine (N-H) | Wagging | 650 - 900 | Strong, Broad |

| Aromatic C-N | Stretch | 1250 - 1335 | Strong |

| Aromatic C=C | Stretch | 1500 - 1700 | Medium |

| Aromatic C-H | Stretch | ~3030 | Variable |

| Halo Compound (C-Cl) | Stretch | 600 - 800 | Medium - Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Table 2: Example of Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Example Value (Compound 3 from mdpi.com) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: This data is for a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative and is presented for illustrative purposes to show the type of information obtained from X-ray crystallography. mdpi.com

Chromatographic Methods (e.g., HPLC) for Purity Determination and Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is particularly vital for assessing the purity of synthesized compounds like 4-Chloroisoquinolin-3-amine and its derivatives. Purity verification by HPLC is a standard procedure before submitting compounds for biological screening to ensure that the observed activity is attributable to the target molecule.

In a typical HPLC analysis of isoquinoline derivatives, reversed-phase chromatography is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For aromatic amines, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by protonating the basic amine group.

Detection is commonly achieved using an ultraviolet-visible (UV-Vis) spectrophotometer, as the aromatic isoquinoline core possesses a strong chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This method is also used to monitor the progress of chemical reactions and to guide the purification of products by preparative HPLC. For instance, novel chelators based on a quinazoline (B50416) (a related N-heterocycle) structure have been fully characterized and purified using HPLC. researchgate.net

Table 3: Typical HPLC Conditions for Analysis of Aromatic Heterocycles

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Exploration of Derivatives and Analogues of 4 Chloroisoquinolin 3 Amine

Positional Isomers and Their Distinct Biological Profiles (e.g., 4-Chloroisoquinolin-1-amine, 1-Chloroisoquinolin-4-amine)

The arrangement of substituents on the isoquinoline (B145761) ring system profoundly influences the molecule's interaction with biological targets. Positional isomers of 4-Chloroisoquinolin-3-amine, such as 4-Chloroisoquinolin-1-amine and 1-Chloroisoquinolin-4-amine, present distinct biological profiles due to altered electronic distribution and steric hindrance.

While specific comparative studies on the biological activities of these exact positional isomers are not extensively detailed in the available literature, the synthesis of 1-amino-4-chloroisoquinoline has been reported, highlighting its potential as a precursor for various derivatives researchgate.net. The reactivity and, consequently, the biological activity of aminoisoquinolines are highly dependent on the position of the amino and chloro substituents. For instance, the nucleophilicity of the amino group and the susceptibility of the chloro group to nucleophilic substitution are altered between isomers, which in turn affects their potential as intermediates in drug synthesis and their interactions with biological macromolecules.

The broader class of 4-aminoquinoline (B48711) derivatives, to which 1-Chloroisoquinolin-4-amine is related, has been extensively studied for its therapeutic potential, notably in the development of antimalarial drugs like chloroquine (B1663885) nih.govmdpi.com. These compounds are known to exert their effects through various mechanisms, including inhibition of hemozoin formation in malaria parasites. The positioning of the chlorine atom and the amino group is critical for this activity. For example, 7-chloro-4-aminoquinoline is a common scaffold for antimalarial agents mdpi.com.

Halogenated Analogues (e.g., Bromine, Fluorine) and Multi-Halogenated Derivatives

The introduction of different halogens or multiple halogen atoms onto the isoquinoline core serves as a powerful tool to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.